molecular formula C23H22N4O4 B2866441 N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-94-3

N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2866441
CAS No.: 921853-94-3
M. Wt: 418.453
InChI Key: UBGDTROFBDWPHF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with multiple substituents. The molecule features:

  • A 2-methoxy-5-methylphenyl group at the carboxamide position (N-linked).
  • A 4-methylphenyl substitution at the 3-position of the pyrrolo-pyrimidine core.
  • Methyl groups at the 5-position and additional oxo groups at the 2- and 4-positions.

The compound’s lipophilicity and hydrogen-bonding capacity (due to oxo and carboxamide groups) may influence its pharmacokinetic properties.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-13-5-8-15(9-6-13)27-22(29)20-19(25-23(27)30)16(12-26(20)3)21(28)24-17-11-14(2)7-10-18(17)31-4/h5-12H,1-4H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDTROFBDWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=CC(=C4)C)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrolo[3,2-d]pyrimidine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(4-Methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (Compound 6)
  • Core Structure : Shares the pyrrolo[3,2-d]pyrimidine backbone but lacks the 2,4-dioxo groups and carboxamide functionality.
  • Substituents : A 4-methoxyphenyl group instead of the 2-methoxy-5-methylphenyl group.
  • Physical Properties : Melting point of 260°C (decomp) and higher water solubility due to the hydrochloride salt form .
2.1.2 N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide
  • Core Structure : Similar 2,4-dioxo-pyrrolo[3,2-d]pyrimidine core.
  • Substituents : A 2-chlorophenylmethyl group at the carboxamide position and a phenyl group at the 3-position.
2.1.3 7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • Core Structure : Triazolo-pyrimidine instead of pyrrolo-pyrimidine.
  • Substituents : Thienyl and methoxyphenyl groups.
  • Molecular Weight : 473.55 g/mol (vs. ~470–490 g/mol estimated for the target compound).
  • Key Differences : The sulfur-containing thienyl group may alter electronic properties and metabolic stability .

Physicochemical Properties

Property Target Compound Compound 6 N-[(2-Chlorophenyl)methyl] Analogue
Melting Point Not reported (predicted >250°C) 260°C (decomp) Not reported
Solubility Likely low (lipophilic groups) Moderate (HCl salt improves) Low (chlorophenyl enhances hydrophobicity)
Hydrogen Bonding High (2 oxo + carboxamide) Moderate (amine + oxo) High (2 oxo + carboxamide)

Spectral Data Comparison

  • NMR :
    • The target compound’s methoxy group is expected at δ ~3.7–3.8 ppm (similar to Compound 6 ).
    • Aromatic protons in the 2-methoxy-5-methylphenyl group would resonate at δ ~6.5–7.5 ppm, distinct from the 4-methoxyphenyl signals in Compound 6 (δ 7.0–7.8 ppm).
  • IR :
    • Strong carbonyl stretches at ~1680–1650 cm⁻¹ (2,4-dioxo groups) and ~1650 cm⁻¹ (carboxamide C=O), comparable to analogues in .

Bioactivity Insights

  • Pyrrolo[3,2-d]pyrimidines are known for kinase inhibition (e.g., JAK2, EGFR). The 4-methylphenyl group in the target compound may enhance hydrophobic interactions with enzyme pockets.
  • The 2-methoxy-5-methylphenyl substituent could improve metabolic stability compared to simpler phenyl groups .

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